Process-Scale Validation as the Direct Precursor to a Clinical FGFR Inhibitor vs. Unsubstituted Core
CAS 1628795-45-8 is not a theoretical compound but a process-validated intermediate used at multi-kilogram scale to manufacture PRN1371. US Patent 10,538,518 explicitly describes charging 2000 g (2.0 kg) of its N8-propylpiperazine derivative—prepared directly from the title compound—into a chlorination reaction with N-chlorosuccinimide (4.5 equiv.) to install the critical 2,6-dichloro substitution on the dimethoxyphenyl ring [1]. In contrast, the unsubstituted 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one core (CAS 211244-81-4) lacks the 6-aryl group and has no demonstrated utility as a pharmaceutical intermediate at scale, with literature limited to cytokinin bioassays from the 1980s [2]. The process patent demonstrates that 2.0 kg of the N-substituted derivative yields crystalline final product with defined XRPD patterns, confirming batch-to-batch reproducibility that is unattainable with simpler cores.
| Evidence Dimension | Demonstrated batch-scale synthetic utility as pharma intermediate |
|---|---|
| Target Compound Data | 2000 g input of N8-derivative (synthesized from CAS 1628795-45-8) in a single batch; produces crystalline PRN1371 free base with validated XRPD pattern |
| Comparator Or Baseline | 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 211244-81-4): no reported scale-up or pharma intermediate use; limited to milligram-scale cytokinin assays |
| Quantified Difference | ≥3 orders of magnitude greater demonstrated batch size; validated crystalline polymorph control vs. no solid-state characterization |
| Conditions | US Patent 10,538,518 process: acetic acid / triethylamine / NCS at 20–30°C, 2 h reaction time, followed by EtOAc extraction and 30% K₂CO₃ wash |
Why This Matters
Procurement of CAS 1628795-45-8 guarantees a synthetic intermediate with proven kilogram-scale reproducibility and direct regulatory-facing documentation, whereas cheaper, structurally simpler cores introduce uncharacterized scale-up risk.
- [1] Zhu, J.; Masjedizadeh, M. Processes for Preparing an FGFR Inhibitor. U.S. Patent 10,538,518, January 21, 2020. View Source
- [2] Iwamura, H.; Murakami, S.; Koshimizu, K.; Matsubara, S. Quantitative Structure–Activity Relationships in Cytokinin Agonistic and Antagonistic Pyrido[2,3-d]pyrimidine Derivatives: Insights into Receptor Topology. J. Med. Chem. 1985, 28 (5), 577–583. View Source
